2,1-Benzoxazole-6-carbaldehyde

Description

Historical Development and Academic Significance of the Benzoxazole (B165842) Scaffold in Chemical Sciences

The journey of the benzoxazole scaffold in chemical sciences is a testament to the continuous evolution of synthetic organic chemistry. The initial synthesis of benzoxazole likely occurred in the early to mid-20th century, stemming from broader explorations into heterocyclic chemistry. chemistryjournal.net Over the years, synthetic methodologies have been refined to improve efficiency and yield. chemistryjournal.net

The academic significance of the benzoxazole scaffold is vast and multifaceted. These compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets. researchgate.netthieme-connect.comnih.gov This has led to their investigation for a plethora of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. chemistryjournal.netnajah.edujocpr.com The structural similarity of benzoxazoles to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows them to interact with biological macromolecules, further broadening their potential applications. chemistryjournal.netnajah.edu

Beyond medicinal chemistry, benzoxazole derivatives have found utility in materials science, particularly as fluorescent dyes and optical brighteners in the textile industry. chemistryjournal.net Their stable, planar structure and potential for functionalization make them attractive building blocks for novel materials. thieme-connect.com

Structural Context of Functionalized Benzoxazole Systems within Heterocyclic Chemistry

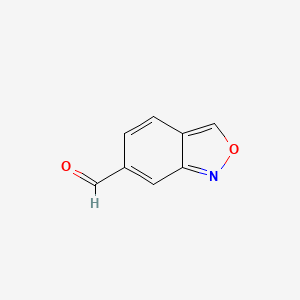

Benzoxazole is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. chemistryjournal.net This bicyclic, planar structure is a key feature that contributes to its chemical properties and biological activity. najah.edursc.org The nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond acceptors, influencing the molecule's solubility and binding affinity to biological targets. najah.edu

The versatility of the benzoxazole scaffold lies in the ease with which it can be functionalized at various positions, leading to a diverse library of derivatives with distinct properties. researchgate.netmdpi.com The introduction of different functional groups can significantly alter the electronic and steric characteristics of the molecule, thereby modulating its biological activity and physical properties. This adaptability has made functionalized benzoxazoles a focal point in the design of new therapeutic agents and advanced materials. mdpi.comresearchgate.net

Current Research Trajectories and Academic Relevance of Functionalized Benzoxazole Derivatives

Contemporary research on functionalized benzoxazole derivatives continues to expand on their established roles in medicinal and materials science. nih.gov A significant area of focus is the development of novel anticancer agents. rsc.orgnih.gov Researchers are actively designing and synthesizing new benzoxazole derivatives and evaluating their potential as inhibitors of key targets in cancer progression, such as VEGFR-2. rsc.orgnih.gov

Another prominent research direction is the exploration of benzoxazoles as central nervous system (CNS) agents. jocpr.com For instance, certain functionalized benzoxazole derivatives have shown excellent binding affinities to aggregated Aβ42 fibrils, which are implicated in Alzheimer's disease, suggesting their potential as diagnostic imaging agents. jocpr.combwise.kr

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,1-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-4-6-1-2-7-5-11-9-8(7)3-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRDGIMHERSKBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CON=C2C=C1C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782454-35-6 | |

| Record name | 2,1-benzoxazole-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,1 Benzoxazole 6 Carbaldehyde and Its Core Structure

Strategic Approaches to Benzoxazole (B165842) Nucleus Formation from Precursors

The construction of the benzoxazole ring system primarily relies on the cyclization of appropriately functionalized precursors. nih.gov The most common strategies involve the reaction of 2-aminophenol or its derivatives with single-carbon donors that ultimately form the C2 position of the heterocyclic ring. These carbon donors include aldehydes, carboxylic acids and their derivatives, orthoesters, and other carbonyl equivalents. nih.govrsc.org An alternative major pathway involves the oxidative cyclization of precursors, such as phenolic Schiff bases, or direct metal-catalyzed cyclizations. rsc.orgnih.gov

The condensation of 2-aminophenol with various carbonyl compounds remains a cornerstone for benzoxazole synthesis. rsc.org This approach typically involves an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic benzoxazole ring. The versatility of this method lies in the wide availability of both 2-aminophenol derivatives and carbonyl precursors, allowing for the synthesis of a diverse library of 2-substituted benzoxazoles. nih.govnih.gov

The reaction between 2-aminophenol and aldehydes is a direct and widely used method for synthesizing 2-substituted benzoxazoles. researchgate.netajchem-a.com This condensation reaction is typically promoted by a catalyst to facilitate the cyclization and subsequent oxidation or aromatization of the intermediate. rsc.org A broad range of catalysts, including metal-based systems, ionic liquids, and solid-supported acids, have been developed to improve yields and reaction conditions. rsc.orgnih.gov

Modern approaches focus on green chemistry principles, utilizing recyclable catalysts, milder conditions, and solvent-free protocols. For instance, a magnetic nanomaterial Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) has been used to catalyze the reaction between 2-aminophenols and aromatic aldehydes under solvent-free ultrasound irradiation, achieving moderate to good yields in as little as 30 minutes. nih.gov Similarly, Fe3O4@SiO2-SO3H nanoparticles have proven effective as a recyclable, solid acid catalyst for this transformation at 50°C under solvent-free conditions. ajchem-a.com Other notable catalytic systems include TiO2–ZrO2, which provides high yields in short reaction times, and samarium triflate, which functions efficiently in an aqueous medium. rsc.orgorganic-chemistry.org

| Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Brønsted acidic ionic liquid gel | Solvent-free | 130 °C, 5 h | 85–98% | rsc.org |

| LAIL@MNP | Solvent-free | 70 °C, 30 min, sonication | up to 90% | nih.gov |

| Fe3O4@SiO2-SO3H | Solvent-free | 50 °C | High | ajchem-a.com |

| TiO2–ZrO2 | Acetonitrile | 60 °C, 15–25 min | 83–93% | rsc.org |

| Samarium triflate | Aqueous medium | Mild conditions | Good | organic-chemistry.org |

| Cu2O | DMSO | Room Temp, 2-5 h | 70-95% | rsc.org |

Carboxylic acids and their derivatives, such as acid chlorides, serve as effective precursors for the synthesis of 2-substituted benzoxazoles upon reaction with 2-aminophenols. nih.govresearchgate.net These methods often require activating agents or harsh conditions, such as high temperatures in the presence of polyphosphoric acid (PPA), to drive the condensation and cyclodehydration. ijpbs.com To circumvent these issues, milder and more efficient protocols have been developed.

One such method employs methanesulfonic acid as a highly effective catalyst for the one-pot synthesis from carboxylic acids and 2-aminophenol, proceeding through an in-situ generation of the corresponding acid chloride. researchgate.net This approach provides excellent yields for a variety of aryl, heteroaryl, and alkyl carboxylic acids and is compatible with numerous functional groups. researchgate.net Another strategy utilizes Lawesson's reagent under solvent-free, microwave-assisted conditions, which also accommodates a wide range of carboxylic acid substrates. researchgate.net Furthermore, the Deoxo-Fluor reagent has been reported for a one-pot, high-yield synthesis of benzoxazoles directly from carboxylic acids. researchgate.net

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Methanesulfonic acid | One-pot reaction | In-situ generation of acid chloride; excellent yields. | researchgate.net |

| Lawesson's reagent | Microwave-assisted, solvent-free | Efficient for aromatic, heteroaromatic, and aliphatic acids. | researchgate.net |

| Deoxo-Fluor reagent | One-pot reaction | Direct synthesis with high yields. | researchgate.net |

| Polyphosphoric acid (PPA) | High temperature (e.g., 150-180°C) | Traditional cyclizing agent. | ijpbs.com |

Orthoesters represent another class of carbonyl equivalents used in the formation of the benzoxazole nucleus. The reaction of 2-aminophenols with functionalized orthoesters provides an efficient methodology for producing benzoxazole derivatives. organic-chemistry.org This transformation is versatile and allows for the development of libraries of heterocyclic compounds bearing multiple functional sites. organic-chemistry.org Other carbonyl equivalents, such as amides and isocyanides, have also been employed in benzoxazole synthesis. nih.govnih.gov For example, a method using triflic anhydride (Tf2O) to activate tertiary amides allows for their subsequent reaction with 2-aminophenols to yield 2-substituted benzoxazoles under mild conditions. nih.gov

Oxidative cyclization is a powerful alternative strategy for benzoxazole synthesis that has gained significant attention. nih.gov These methods typically involve the formation of a precursor, such as a phenolic Schiff base from the condensation of 2-aminophenol and an aldehyde, which then undergoes an intramolecular cyclization facilitated by an oxidant. nih.gov This approach often benefits from high atom economy.

A multitude of metal catalysts have been shown to effectively promote the oxidative cyclization pathway for benzoxazole synthesis. rsc.org These reactions often utilize molecular oxygen from the air as the terminal oxidant, making them environmentally attractive. rsc.org

For instance, palladium complexes of dendronized amine polymers have been used as reusable catalysts for the reaction between 2-aminophenol and benzaldehyde in ethanol at 50°C, using air as the oxidant and producing water as the only byproduct. rsc.org Iron(III) chloride (FeCl3) has also been demonstrated to catalyze the aerobic oxidative reaction for synthesizing specific benzoxazole derivatives, with the addition of a co-oxidant like silver nitrate (AgNO3) sometimes providing excellent yields. rsc.org Other metal-based catalysts, including copper(I) oxide (Cu2O) and copper(II) oxide nanoparticles, have also been successfully employed in similar oxidative coupling reactions to generate the benzoxazole core. rsc.orgorganic-chemistry.org

Oxidative Cyclization Protocols

Non-Metallic and Green Oxidative Cyclization Approaches

The formation of the benzoxazole ring via oxidative cyclization without the use of metal catalysts represents a significant advancement in green chemistry. These methods often utilize readily available oxidants and aim to reduce metallic waste. One prominent strategy involves the direct oxidative cyclization of catechols with primary amines using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen (O₂) in water. researchgate.netresearchgate.net This approach is notable for its simplicity and the use of environmentally benign oxidants.

Another innovative, metal-free approach is the electrochemical oxidation and cyclization of glycine derivatives. researchgate.netnih.gov This method employs electricity as a traceless oxidant to facilitate an intramolecular Shono-type oxidative coupling. The reaction proceeds under oxidant-free and transition-metal-free conditions, generating hydrogen gas as the only byproduct, which exemplifies a highly atom-economical and eco-friendly process. researchgate.netnih.gov

Below is a table summarizing key non-metallic oxidative cyclization methods for benzoxazole core synthesis.

| Precursors | Oxidant/System | Key Features |

| Catechols and Primary Amines | DDQ / Ethyl Acetate | Metal-free, broad substrate compatibility. researchgate.net |

| Catechols and Primary Amines | O₂ / Water | Green oxidant and solvent, economical. researchgate.net |

| Glycine Derivatives | Electrochemical Oxidation | Metal-free, oxidant-free, generates H₂ as byproduct. researchgate.netnih.gov |

| Phenols and Amines | TEMPO | Controlled modular functionalization, metal-free. acs.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for forming the benzoxazole ring, typically involving a pre-functionalized linear precursor that is induced to cyclize. A notable example is the copper-catalyzed intramolecular oxidative cyclization of glycine derivatives. rsc.orgdntb.gov.uarsc.org This C-H/O-H cross-coupling reaction allows for the formation of diverse 2-substituted benzoxazoles under mild conditions. rsc.orgrsc.org The process is believed to proceed through the generation of an alkyl radical intermediate, followed by single-electron transfer and subsequent intramolecular cyclization. rsc.org

Furthermore, catalyst-free intramolecular oxidative cyclization methods have been developed, enhancing the green profile of benzoxazole synthesis. The reaction of N-allylbenzamides, for instance, can be induced to cyclize using N-bromosuccinimide (NBS) as an oxidant without any catalyst, providing direct access to the related oxazole (B20620) core structure under temperate conditions. acs.orgnih.govacs.org This highlights a pathway where the heterocycle is formed directly from easily accessible substrates. acs.orgnih.gov

The table below outlines representative intramolecular cyclization strategies.

| Precursor Type | Catalyst/Reagent | Key Features |

|---|---|---|

| Glycine Derivatives | Copper Catalyst / BPO | Mild reaction conditions, broad substrate scope. rsc.orgrsc.org |

Miscellaneous and Novel Benzoxazole Ring Formation Methods

Beyond traditional methods, several novel strategies for benzoxazole ring formation have emerged. One such approach involves the reaction of ortho-substituted anilines with functionalized orthoesters, which provides an efficient route to benzoxazole derivatives. organic-chemistry.org Another innovative method is the reductive coupling and annulation of o-nitrophenols with benzaldehydes, promoted by a combination of sulfur and DABCO, offering a straightforward and green pathway to the benzoxazole core. organic-chemistry.org

Divergent synthesis from ortho-hydroxyaryl N-H ketimines offers a regioselective choice between benzisoxazoles and benzoxazoles. A NaOCl-mediated Beckmann-type rearrangement of a common N-Cl imine intermediate leads specifically to the 2-substituted benzoxazole product. organic-chemistry.org Additionally, nitrogen extrusion reactions from azido complexes, generated in situ from aldehydes or ketones, provide another pathway to the benzoxazole scaffold. organic-chemistry.org

Regioselective Functionalization at the 6-Position for Carbaldehyde Incorporation

The introduction of a carbaldehyde group specifically at the C-6 position of the benzoxazole ring is a critical step in the synthesis of 2,1-benzoxazole-6-carbaldehyde. This requires highly regioselective methods, as the benzoxazole ring system has multiple sites susceptible to functionalization. Electrophilic substitution on the unsubstituted benzoxazole ring tends to occur at the C-6 position, making it a favorable site for such reactions. researchgate.net

Direct Functionalization Routes to the 6-Carbaldehyde Moiety

Direct formylation of a pre-formed benzoxazole ring is the most straightforward approach to installing the 6-carbaldehyde group. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). The electrophilic iminium salt then attacks the electron-rich benzene (B151609) portion of the benzoxazole ring. Given the electronic properties of the benzoxazole system, the C-6 position is a likely target for this electrophilic aromatic substitution, although careful optimization would be required to ensure high regioselectivity and avoid side reactions.

Multi-step Synthetic Sequences for Carbaldehyde Group Installation

When direct functionalization is not feasible or provides low selectivity, multi-step sequences are employed. These strategies often rely on building the benzoxazole ring from a precursor that already contains the desired functionality or a group that can be readily converted to it.

Route 1: Synthesis from a Pre-functionalized Precursor

A highly effective strategy begins with a starting material that already possesses the required substitution pattern. The synthesis can commence with 3-amino-4-hydroxybenzoic acid or its ester derivatives. researchgate.netimedpub.com The amino and hydroxyl groups can undergo cyclization with an appropriate reagent (e.g., formic acid, orthoesters) to form the benzoxazole ring, leaving the carboxylic acid or ester group at the C-6 position. This functional group can then be converted to the desired carbaldehyde through a controlled reduction.

Step 1: Cyclization of 3-amino-4-hydroxybenzoic acid methyl ester to form methyl 2,1-benzoxazole-6-carboxylate. imedpub.com

Step 2: Reduction of the ester to the corresponding primary alcohol (2,1-benzoxazole-6-methanol).

Step 3: Oxidation of the alcohol to the final product, this compound.

Route 2: Functionalization of a Halogenated Intermediate

Another robust multi-step approach involves the use of a halogenated benzoxazole intermediate, such as 6-bromobenzoxazole. The synthesis of this intermediate is feasible, often through the cyclization of a brominated aminophenol or by direct regioselective bromination of the benzoxazole core. researchgate.netgoogle.comgoogle.com The bromo group serves as a versatile handle for further transformation.

Step 1: Synthesis of 6-bromobenzoxazole.

Step 2: Halogen-metal exchange (e.g., using n-butyllithium) at low temperature to generate a 6-lithiobenzoxazole species.

Step 3: Quenching the organolithium intermediate with an electrophilic formylating agent, such as DMF, to yield this compound after aqueous workup.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazoles. The focus is on reducing waste, avoiding hazardous reagents, and improving energy efficiency. For the synthesis of the benzoxazole core, several green protocols have been developed. These include using samarium triflate as a reusable acid catalyst in aqueous media or employing heterogeneous catalysts that can be easily recovered and recycled. organic-chemistry.org

The use of alternative energy sources such as microwave irradiation and ultrasound has been shown to accelerate reactions, often leading to higher yields in shorter times and under solvent-free conditions. nih.gov For example, the synthesis of benzoxazoles from 2-aminophenol and aldehydes can be efficiently performed using a magnetic nanoparticle-supported ionic liquid catalyst under sonication, with water being the only byproduct. nih.gov These methods avoid the use of volatile organic solvents and harsh reaction conditions, aligning with the core tenets of sustainable chemistry. The development of such processes for both the core synthesis and subsequent functionalization steps is crucial for the environmentally responsible production of this compound.

Application of Environmentally Benign Catalysis (e.g., Nanocatalysts, Biocatalysts, Ionic Liquids)

The application of specific environmentally benign catalysts such as nanocatalysts, biocatalysts, and ionic liquids is a well-established and burgeoning field in the synthesis of many heterocyclic systems. These catalysts offer advantages like high reactivity, selectivity, stability, and reusability. rsc.org

However, a review of the current scientific literature indicates that the application of these specific catalyst classes—nanocatalysts, biocatalysts, and ionic liquids—to the synthesis of the 2,1-benzoxazole core is not widely reported. Research into green synthetic routes for this particular isomer has instead focused on metal-free protocols and the use of sustainable reagents. rsc.orgresearchgate.net

In stark contrast, the synthesis of the isomeric 1,3-benzoxazole core has been extensively advanced through the use of such catalysts. For instance, various nanocatalysts, including magnetic nanoparticles like Fe₃O₄@SiO₂-SO₃H and palladium-supported nanoparticles, have been successfully employed to produce 1,3-benzoxazole derivatives with high yields and excellent catalyst reusability. rsc.orgajchem-a.com Similarly, ionic liquids, particularly Brønsted acidic ionic liquids (BAILs), have been utilized as efficient and recyclable catalysts, often under solvent-free conditions, for the synthesis of 1,3-benzoxazoles. rsc.orgacs.orgnih.gov A facile method for the direct oxidative amination of 1,3-benzoxazoles has also been developed using a heterocyclic ionic liquid as a recyclable catalyst at room temperature. nih.gov

While direct analogues for the 2,1-benzoxazole core are not documented, some environmentally benign approaches have been developed. These include metal-free protocols using reagents like iodosobenzene (PhIO) or proceeding via electrophilic aromatic substitution strategies, which provide efficient and greener routes to functionalized 2,1-benzoxazoles (anthranils). rsc.orgresearchgate.net

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reaction conditions represent a cornerstone of green chemistry, aiming to reduce the use of volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.

For the synthesis of the 2,1-benzoxazole core, specific studies detailing solvent-free methodologies are not prominent in the available literature. Established synthetic routes, such as the Lewis acid-catalyzed annulation of nitrosoarenes, typically employ chlorinated solvents like dichloromethane (B109758). acs.org

Conversely, the synthesis of 1,3-benzoxazoles has seen significant progress in the adoption of solvent-free conditions. These methods are frequently paired with other green technologies, such as catalysis by ionic liquids or the use of microwave irradiation, to achieve high yields and reaction rates. rsc.orgacs.org For example, a Brønsted acidic ionic liquid gel has proven effective as a reusable heterogeneous catalyst for producing 1,3-benzoxazoles from 2-aminophenol and various aldehydes under solvent-free conditions at 130 °C. acs.orgnih.gov Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free ultrasound sonication to afford 1,3-benzoxazoles in as little as 30 minutes. nih.gov

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis is a modern technique valued for its ability to dramatically reduce reaction times, increase product yields, and enhance reaction selectivity through efficient and uniform heating. mdpi.combenthamdirect.com

The application of microwave irradiation for the synthesis of the 2,1-benzoxazole core structure is not a widely documented approach. The primary synthetic routes reported rely on conventional heating methods over several hours. acs.org

This is in sharp contrast to the synthesis of 1,3-benzoxazoles , where microwave-assisted methods are well-established and frequently utilized. benthamdirect.comeurekaselect.comias.ac.in Researchers have successfully employed microwave irradiation to promote the cyclocondensation of 2-aminophenols with aldehydes, often under solvent-free conditions or using green catalysts like deep eutectic solvents (DES). mdpi.com These microwave-assisted protocols are noted for their high efficiency, short reaction times (often minutes instead of hours), and good to excellent yields, making them an attractive and environmentally friendly alternative to classical methods. mdpi.comias.ac.in

Optimization of Synthetic Reaction Conditions and Process Yields

While the aforementioned advanced methodologies (nanocatalysis, solvent-free, microwave) are not commonly reported for the 2,1-benzoxazole core, optimization studies have been conducted on other synthetic routes. A notable example is the BF₃·Et₂O-catalyzed annulation reaction between glyoxylate esters and nitrosoarenes to form the 2,1-benzisoxazole scaffold. acs.org The optimization of this reaction provides a valuable case study in maximizing yields for this specific heterocyclic system.

Catalyst Screening and Performance Evaluation

In the development of a synthetic route to 2,1-benzoxazoles, an initial screen of potential catalysts was performed to identify the most effective promoter for the key annulation step. The reaction was initially attempted using a Rh(III)/AgSbF₆ system, which yielded the desired product. However, subsequent control experiments revealed that AgSbF₆ alone was a competent catalyst. Further screening of various Lewis and Brønsted acids demonstrated that boron trifluoride etherate (BF₃·Et₂O) was a superior catalyst, providing a significantly higher yield under optimized conditions. acs.org

| Entry | Catalyst | Yield (%) |

|---|---|---|

| 1 | Rh(III)/AgSbF₆ | 20 |

| 2 | Rh(III) only | 0 |

| 3 | AgSbF₆ | 39 |

| 4 | BF₃·Et₂O | 79 |

Solvent Effects and Reaction Medium Selection

The choice of solvent can profoundly influence reaction outcomes by affecting reactant solubility, catalyst activity, and the stability of intermediates. In the Lewis acid-catalyzed synthesis of the 2,1-benzoxazole core, dichloromethane (CH₂Cl₂) was selected as the reaction medium. acs.org This choice is based on its ability to dissolve the reactants and its relative inertness under the acidic catalytic conditions. While effective, the use of chlorinated solvents is a drawback from a green chemistry perspective. The development of alternative syntheses in more environmentally benign solvents like water, ethanol, or even under solvent-free conditions remains a future goal for the synthesis of the 2,1-benzoxazole scaffold, similar to the advances already achieved for its 1,3-benzoxazole isomer. rsc.orgnih.gov

Chemical Reactivity and Transformation Studies of 2,1 Benzoxazole 6 Carbaldehyde

Reactions Involving the Aldehyde Functional Group at Position 6

The aldehyde group (-CHO) is a versatile functional group characterized by an electrophilic carbonyl carbon, making it susceptible to a wide array of chemical transformations. libretexts.orgopenstax.org While specific literature on the reactions of 2,1-Benzoxazole-6-carbaldehyde is limited, its reactivity can be predicted based on the well-established chemistry of aromatic aldehydes.

The carbonyl carbon of the aldehyde is sp² hybridized and partially positively charged, rendering it a prime target for nucleophiles. libretexts.orglibretexts.org In nucleophilic addition, the nucleophile attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate which is subsequently protonated. openstax.org

Key examples of nucleophilic addition include:

Hemiacetal and Acetal Formation: In the presence of alcohols, the aldehyde group can reversibly form a hemiacetal. Further reaction with another alcohol molecule under acidic conditions yields a more stable acetal, which can serve as a protecting group for the aldehyde.

Imine (Schiff Base) Formation: Primary amines react with the aldehyde to form imines. This reaction proceeds through a carbinolamine intermediate, which then dehydrates to produce the C=N double bond. This transformation is fundamental in the synthesis of various nitrogen-containing heterocyclic systems. nih.gov

| Reaction Type | Nucleophile | Reagent/Conditions | Expected Product |

| Hemiacetal Formation | Alcohol (R-OH) | Catalyst (Acid or Base) | 2,1-Benzoxazol-6-yl(hydroxy)(alkoxy)methane |

| Acetal Formation | Alcohol (R-OH) | Acid Catalyst (e.g., H+) | 6-(Dialkoxymethyl)-2,1-benzoxazole |

| Imine Formation | Primary Amine (R-NH₂) | Mild Acid/Dehydrating Agent | N-(2,1-Benzoxazol-6-ylmethylene)alkan-1-amine |

| Cyanohydrin Formation | Cyanide (e.g., NaCN) | Acid (e.g., HCl) | 2-(2,1-Benzoxazol-6-yl)-2-hydroxyacetonitrile |

This table presents expected products based on general aldehyde reactivity, as specific experimental data for this compound is not extensively documented.

Condensation reactions involving the aldehyde group are pivotal for carbon-carbon bond formation and the construction of more elaborate molecular architectures. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by a dehydration step.

Notable condensation reactions include:

Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. A phosphorus ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide.

Knoevenagel Condensation: This involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base. The resulting product is typically an α,β-unsaturated compound.

Claisen-Schmidt Condensation: An example of a crossed aldol (B89426) condensation, this reaction occurs between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde in the presence of a base, leading to the formation of α,β-unsaturated carbonyl compounds, often known as chalcones. researchgate.net

| Condensation Reaction | Reagent(s) | Catalyst/Conditions | Expected Product Class |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Aprotic Solvent | 6-(Alkenyl)-2,1-benzoxazole |

| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CO₂Et)₂) | Base (e.g., Piperidine) | α,β-Unsaturated Ester |

| Claisen-Schmidt Condensation | Ketone (R-CO-CH₃) | Base (e.g., NaOH, KOH) | α,β-Unsaturated Ketone (Chalcone analogue) |

| Henry Reaction | Nitroalkane (R-CH₂-NO₂) | Base | β-Nitro Alcohol |

This table illustrates potential synthetic pathways. The specific outcomes would depend on the chosen reagents and reaction conditions.

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert the aldehyde to the corresponding 2,1-Benzoxazole-6-carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃, Jones reagent), and milder agents like silver oxide (Ag₂O) in the Tollens' test.

Reduction: The aldehyde can be reduced to 6-(hydroxymethyl)-2,1-benzoxazole using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For complete reduction of the aldehyde to a methyl group (deoxygenation), methods like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions are employed, although the harsh conditions of the latter might affect the sensitive benzoxazole (B165842) ring.

| Transformation | Reagent(s) | Conditions | Product |

| Oxidation | KMnO₄ or Jones Reagent | Basic or Acidic | 2,1-Benzoxazole-6-carboxylic acid |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Alcoholic or Ethereal Solvent | (2,1-Benzoxazol-6-yl)methanol |

| Reductive Deoxygenation | H₂NNH₂ / KOH (Wolff-Kishner) | High Temperature | 6-Methyl-2,1-benzoxazole |

Reactions of the Benzoxazole Ring System

The 2,1-benzoxazole (anthranil) ring is an electron-rich heteroaromatic system whose reactivity is characterized by susceptibility to electrophilic attack and the facile cleavage of the weak N-O bond. researchgate.netrsc.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. msu.edumasterorganicchemistry.com In this compound, the regiochemical outcome of EAS is controlled by the directing effects of both the fused isoxazole (B147169) ring and the aldehyde substituent.

Directing Effects: The aldehyde group is a deactivating and meta-directing group due to its electron-withdrawing nature. This would direct incoming electrophiles on the benzene (B151609) ring to positions C5 and C7. The anthranil (B1196931) ring itself has been shown to be reactive at the C3 position towards electrophiles. rsc.org Therefore, a competition between substitution on the benzene moiety (at C5/C7) and the heterocycle (at C3) is possible, with the outcome depending on the specific electrophile and reaction conditions.

| Reaction | Reagent(s) | Conditions | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Cold | 5-Nitro- or 7-Nitro-2,1-benzoxazole-6-carbaldehyde |

| Halogenation | Br₂ / FeBr₃ | Anhydrous | 5-Bromo- or 7-Bromo-2,1-benzoxazole-6-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | Heat | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Anhydrous | 5-Acyl- or 7-Acyl-2,1-benzoxazole-6-carbaldehyde |

A defining feature of the anthranil ring system is the lability of the N-O bond. rsc.org This bond can be cleaved under various conditions, providing a pathway to ring-opened products and subsequent molecular rearrangements.

Reductive N-O Bond Cleavage: Transition metals like palladium or nickel, as well as strong reducing agents, can mediate the cleavage of the N-O bond. researchgate.netnih.gov This process is a key step in many synthetic transformations that use anthranils as precursors for other N-heterocycles or functionalized ortho-amino carbonyl compounds. acs.orgrsc.org

N-Alkylation: The nitrogen atom can act as a nucleophile. Reaction with alkylating agents like Meerwein's reagent (Et₃OBF₄) can form 1-alkyl-2,1-benzisoxazolium salts. chemicalbook.com The formation of this quaternary salt activates the ring, making it highly susceptible to attack by nucleophiles, which typically leads to ring opening. chemicalbook.com

Transition Metal-Catalyzed Ring Opening: Catalysts based on cobalt, gold, and other transition metals can coordinate to the anthranil ring and facilitate N-O bond cleavage, forming reactive intermediates like metal-nitrenoids that can engage in further reactions such as C-H amination. acs.orgresearchgate.net

| Reaction Type | Reagent/Conditions | Intermediate/Product Type |

| Reductive Cleavage | H₂ / Pd or Raney Ni | Ring opening to o-amino aldehyde |

| N-Alkylation | Trialkyloxonium salts (e.g., Et₃OBF₄) | 2,1-Benzisoxazolium salt |

| Transition-Metal Catalysis | Cp*Co(III) catalysts | Cobalt-nitrenoid intermediate |

| Base/Acid Induced | Strong base or acid | Ring-opened species |

Cyclization and Rearrangement Reactions

While specific studies detailing the cyclization and rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of the broader benzoxazole and benzisoxazole families provides a framework for understanding its potential transformations. The benzoxazole core is a versatile scaffold in organic synthesis, and various methods have been developed for its formation and modification through cyclization and rearrangement pathways.

One common approach to synthesizing benzoxazole derivatives involves the condensation and subsequent cyclization of 2-aminophenols with various functional groups. For instance, the reaction of 2-aminophenols with aldehydes, carboxylic acids, or their derivatives under acidic or oxidative conditions is a foundational method for constructing the 2-substituted benzoxazole ring system. nih.govresearchgate.net The mechanism typically involves the formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, and subsequent dehydration to yield the aromatic benzoxazole ring. Diverse catalytic systems, including those based on transition metals and green catalysts, have been employed to improve the efficiency and scope of these cyclization reactions. researchgate.netnih.gov

In the context of the isomeric 2,1-benzisoxazole system, triflic acid (TfOH)-promoted decyanative cyclization of 2-(2-nitrophenyl)acetonitriles represents an efficient synthetic route. acs.org This reaction proceeds through an acid-promoted enolization, intramolecular cyclization, and a final decyanation step, highlighting how different substitution patterns on the benzene ring can lead to the formation of the 2,1-benzisoxazole isomer instead of the 1,3-benzoxazole core. acs.org

The table below summarizes various synthetic strategies that underscore the types of cyclization and rearrangement reactions observed in the broader benzoxazole and benzisoxazole families.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

| Condensation-Cyclization | 2-aminophenol, Aromatic aldehyde | Fly ash (solid catalyst), Aerial oxidation | 2-Aryl benzoxazole |

| Rearrangement-Cyclization | 2-aminophenol, Aromatic aldehyde, 3-butyn-2-one | Catalytic CH₃COOH in CH₂Cl₂ | 2-Aryl-3-(3'-oxobutenyl)-benzoxazole |

| Decyanative Cyclization | 2-(2-nitrophenyl)acetonitriles | Triflic acid (TfOH), Solvent-free | 2,1-Benzisoxazoles |

Excited State Intramolecular Proton Transfer (ESIPT) and Charge Transfer Dynamics in Related Benzoxazole Systems

The photophysical and photochemical behavior of benzoxazole derivatives is a field of significant research, largely due to their characteristic excited-state intramolecular proton transfer (ESIPT) process. This phenomenon is particularly prominent in 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives, which serve as valuable models for understanding the dynamics in related benzoxazole systems. nih.govnih.govacs.orgnih.gov Although studies specifically on this compound are scarce, the extensive research on HBO provides deep insights into the fundamental processes of ESIPT and intramolecular charge transfer (ICT).

ESIPT is an ultrafast photochemical reaction where a proton is transferred from a donor group (hydroxyl) to an acceptor group (imine nitrogen) within the same molecule in its excited state. nih.govacs.org This process leads to the formation of a transient keto-tautomer, which is responsible for a characteristic fluorescence emission with a large Stokes shift (a significant difference between the absorption and emission wavelengths). nih.gov

In derivatives of HBO, the ESIPT dynamics have been shown to be complex, often occurring on multiple timescales. For instance, in a 2-(2′-hydroxyphenyl)benzoxazole derivative conjugated with an electron-withdrawing group (HBOCE), the ESIPT process in liquid solutions exhibits at least two time constants of approximately 250 femtoseconds (fs) and 1.2 picoseconds (ps). nih.govacs.org This multi-component decay is attributed to conformational heterogeneity in the ground state, arising from variations in the dihedral angle between the phenolic and benzoxazole moieties. nih.govacs.org

Following the initial proton transfer, subsequent intramolecular charge transfer (ICT) can occur in the newly formed keto-tautomer. nih.govacs.org In the case of HBOCE, the ICT also proceeds with two time constants: a near-instantaneous component and a slower component of 2.7 ps. nih.govacs.org The dynamics of this charge transfer are often influenced by the polarity of the solvent, suggesting that the process is largely governed by solvent fluctuations. nih.govacs.org The efficiency of the ESIPT and subsequent charge transfer can be modulated by the electronic nature of substituents on the benzoxazole scaffold. Electron-withdrawing groups can influence the electron density around the nitrogen atom, thereby affecting the energy barrier for proton transfer. acs.org

The following table presents key photophysical parameters for a related benzoxazole derivative, HBOCE, illustrating the timescales of ESIPT and ICT processes.

| Process | Time Constant 1 | Time Constant 2 | Solvent/Environment |

| ESIPT | ~250 fs | ~1.2 ps | Liquids |

| ICT (of keto isomer) | Near-instantaneous | 2.7 ps | Liquids |

Advanced Spectroscopic and Structural Characterization of 2,1 Benzoxazole 6 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and gain insights into the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2,1-Benzoxazole-6-carbaldehyde, the FT-IR spectrum is characterized by several key absorption bands that confirm its structure. The most prominent peak is the strong stretching vibration of the aldehyde carbonyl group (C=O), which typically appears in the region of 1690-1710 cm⁻¹. libretexts.orgpressbooks.pubdocbrown.info This band's position can be influenced by conjugation with the aromatic ring.

The aromatic nature of the benzoxazole (B165842) ring system gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. researchgate.netresearchgate.net The spectrum also displays characteristic bands for the C=N stretching of the oxazole (B20620) ring, generally observed around 1515-1643 cm⁻¹. jetir.orgresearchgate.net The C-O stretching vibration within the heterocyclic ring can also be identified. jetir.org Additionally, aldehydes exhibit two characteristic C-H stretching absorptions for the aldehydic proton, typically found between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹. libretexts.orgpressbooks.pub

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aldehyde C-H Stretch | 2700 - 2860 |

| Carbonyl (C=O) Stretch | 1690 - 1710 |

| Imine (C=N) Stretch | 1515 - 1643 |

| Aromatic C=C Stretch | 1450 - 1600 |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. It is particularly useful for characterizing the solid-state structure of compounds like this compound. As a technique that measures scattered light, it can offer insights into lattice vibrations (phonons) and intermolecular interactions within the crystal structure. scilit.commwn.de The analysis of Raman spectra can help in identifying different polymorphic forms of the compound, which may exhibit distinct physical properties. The non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong signals in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise arrangement of atoms in a molecule. It provides information on the chemical environment of nuclei such as hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of this compound provides definitive evidence of its structure through the chemical shifts and coupling patterns of its protons. chemicalbook.com The most downfield signal is typically the aldehyde proton (-CHO), which appears as a singlet in the range of δ 9.8-10.5 ppm. rsc.org This significant downfield shift is due to the deshielding effect of the carbonyl group.

The aromatic protons on the benzoxazole ring system exhibit signals in the range of δ 7.0-8.5 ppm. nih.gov The specific chemical shifts and multiplicities (singlet, doublet, triplet) depend on their position relative to the oxazole ring and the aldehyde group, as well as their coupling with neighboring protons. For the 6-carbaldehyde derivative, one would expect to see distinct signals for the protons at the 4, 5, and 7-positions of the ring, with their coupling constants providing information about their adjacency. For instance, data for the related 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (B1348322) can provide comparative insights into the aromatic region. chemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde H (-CHO) | 9.8 - 10.5 | Singlet |

| Aromatic H's | 7.0 - 8.5 | Multiplet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the aldehyde carbonyl carbon is highly deshielded and appears at a characteristic chemical shift of approximately δ 190-195 ppm. rsc.org

The carbons of the aromatic and heterocyclic rings typically resonate in the range of δ 110-165 ppm. nih.govjbarbiomed.com The chemical shifts of these carbons are influenced by the electronegativity of the attached heteroatoms (nitrogen and oxygen) and the electronic effects of the aldehyde substituent. mdpi.com For example, the carbon atom C7a, which is bonded to both oxygen and nitrogen, is expected to be significantly deshielded. The specific assignments for each carbon can be confirmed through advanced NMR techniques like HSQC and HMBC.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 190 - 195 |

| Aromatic/Heterocyclic C's | 110 - 165 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of the molecular ion provides valuable structural clues. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom to form a stable acylium ion (M-1). miamioh.edu Another characteristic fragmentation is the loss of the entire aldehyde group (CHO), resulting in a peak at M-29. miamioh.edu Fragmentation of the 2,1-benzoxazole ring itself can also occur, often involving the cleavage of the weak N-O bond, leading to further characteristic fragment ions. researchgate.net Analysis of the mass spectra of the parent 2,1-benzisoxazole shows a molecular ion peak and subsequent fragmentation. asianpubs.org

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of H radical from aldehyde |

| [M-29]⁺ | Loss of CHO radical |

Electronic Spectroscopy

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide valuable information on the electronic structure and photophysical properties of compounds like this compound.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu For conjugated aromatic systems like benzoxazoles, absorption in the 200-400 nm range typically corresponds to π → π* electronic transitions. msu.edu Studies on 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm. scielo.br The position of λmax and the molar absorptivity coefficient (ε) are sensitive to the solvent and the specific substituents on the benzoxazole core. For example, the introduction of an aldehyde group can influence the electronic distribution and thus shift the absorption maxima. tandfonline.com

Table 3: UV-Vis Absorption Data for a 2-(hydroxyphenyl)benzoxazole-6-carbaldehyde Derivative in Solution

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | 374 | 5.30 x 10⁴ scielo.br |

| Chloroform | 419 | 3.4 x 10⁴ frontiersin.org |

| Dichloromethane (B109758) | [Data not specified] | [Data not specified] |

Fluorescence spectroscopy involves exciting a molecule at its absorption wavelength and measuring the light it emits as it returns to the ground electronic state. Many benzoxazole derivatives are known to be fluorescent. beilstein-journals.org A key feature often observed in 2-(2-hydroxyphenyl)benzoxazole (B213137) derivatives is a large separation between the absorption and emission maxima, known as the Stokes shift. tandfonline.com This phenomenon is often attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitrogen atom of the oxazole ring. tandfonline.com The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is an important photophysical parameter that is determined for these compounds. researchgate.net

Table 4: Photophysical Properties of a 2-(hydroxyphenyl)benzoxazole-6-carbaldehyde Derivative

| Parameter | Value |

| Excitation Wavelength (λex) | ~370 nm beilstein-journals.org |

| Emission Wavelength (λem) | ~550 nm tandfonline.com |

| Stokes Shift | >150 nm |

| Fluorescence Quantum Yield (Φf) | [Dependent on solvent and structure] |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction analysis provides an unambiguous structural determination of a compound in the solid state. To perform this analysis, a suitable single crystal is grown, often by slow evaporation of a solvent. nih.gov A study on 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde revealed its detailed molecular structure. tandfonline.com The analysis confirmed the planarity of the benzoxazole ring system and identified key intramolecular hydrogen bonds, such as between the phenolic hydroxyl group and the oxazole nitrogen atom. tandfonline.com The data also reveals intermolecular interactions, like π–π stacking and C–H···O hydrogen bonds, which stabilize the crystal lattice and dictate the packing of molecules into a three-dimensional framework. tandfonline.com

Table 5: Crystallographic Data for 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde

| Parameter | Value |

| Chemical Formula | C₁₄H₉NO₃ tandfonline.com |

| Crystal System | Monoclinic tandfonline.com |

| Space Group | P2₁/c tandfonline.com |

| a (Å) | 11.987(2) |

| b (Å) | 6.899(1) |

| c (Å) | 13.623(3) |

| β (°) | 108.45(3) |

| Volume (ų) | 1068.7(4) |

| Z (molecules/unit cell) | 4 |

Data derived from a closely related derivative as reported in the literature. tandfonline.com

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture and solid-state properties of this compound and its derivatives are significantly influenced by a network of non-covalent intermolecular interactions. Primarily, these include hydrogen bonding and π-π stacking, which dictate the molecular packing in the crystalline state. While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, analysis of the structural motifs within the 2,1-benzisoxazole (anthranil) class of compounds provides a robust framework for understanding its interaction patterns.

Hydrogen Bonding

The structure of this compound contains several potential hydrogen bond acceptors: the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the oxygen atom of the aldehyde group. The hydrogen bond donors are the aromatic C-H groups of the fused benzene (B151609) ring. Consequently, the crystal lattice of this compound and its derivatives is expected to be stabilized by a network of weak C-H···O and C-H···N intermolecular hydrogen bonds.

In related heterocyclic structures, these types of interactions are common and play a crucial role in defining the crystal packing. For instance, studies on substituted benzimidazoles, which are structurally analogous, reveal extensive C-H···N interactions with interaction energies calculated to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov Similarly, in cinnamic acid derivatives, C-H···O bonds involving aromatic C-H donors and carbonyl oxygen acceptors are a primary feature connecting molecules into larger assemblies. core.ac.uk The aldehyde group in this compound is a strong hydrogen bond acceptor and is likely to be involved in multiple C-H···O interactions, contributing significantly to the stability of the crystal structure.

Table 1: Representative Hydrogen Bond Parameters in Heterocyclic Compounds This table presents typical geometric parameters for hydrogen bonds observed in related crystalline organic compounds, illustrating the likely interactions for this compound.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|---|

| C(aromatic) | H | O(carbonyl) | ~1.08 | 2.20 - 2.60 | 3.20 - 3.60 | 140 - 170 |

| C(aromatic) | H | N(heterocycle) | ~1.08 | 2.30 - 2.70 | 3.30 - 3.70 | 130 - 160 |

| C(aromatic) | H | O(heterocycle) | ~1.08 | 2.25 - 2.65 | 3.25 - 3.65 | 135 - 165 |

π-π Stacking

The planar, aromatic nature of the 2,1-benzoxazole ring system makes it highly conducive to π-π stacking interactions. These interactions are a dominant force in the crystal packing of many flat aromatic and heteroaromatic molecules, contributing significantly to lattice stability. nih.gov In these arrangements, the electron-rich π-system of one molecule interacts with the π-system of an adjacent molecule.

Molecular docking studies of various 2,1-benzisoxazole derivatives have highlighted the importance of the benzisoxazole ring in inhibitor stabilization within enzyme active sites through π-π stacking and other van der Waals interactions. nih.gov For example, interactions between the fused phenyl ring of the 2,1-benzisoxazole core and aromatic amino acid residues like tyrosine are observed. nih.gov

In the solid state, these interactions typically manifest as parallel-displaced or T-shaped geometries. The parallel-displaced arrangement is common for aromatic systems and is characterized by a face-to-face orientation of the rings with a significant offset. mdpi.com The specific geometry, including the interplanar distance (typically 3.3–3.8 Å) and the centroid-to-centroid distance, is governed by the electronic nature of the molecule, including the influence of substituents like the carbaldehyde group.

Table 2: Typical Parameters for π-π Stacking Interactions in Aromatic Systems This table provides illustrative parameters for π-π stacking interactions based on data from various aromatic and heteroaromatic crystal structures.

| Interaction Type | Interplanar Distance (Å) | Centroid-Centroid Distance (Å) | Horizontal Displacement (Å) |

|---|---|---|---|

| Parallel-Displaced | 3.30 - 3.80 | 3.80 - 5.00 | 1.20 - 1.80 |

| Face-to-Face (eclipsed) | > 3.80 | - | ~0.00 |

| T-shaped / Edge-to-Face | ~5.00 | ~5.00 | - |

Compound Name Index

Theoretical and Computational Chemistry Investigations of 2,1 Benzoxazole 6 Carbaldehyde

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding the electronic behavior and reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small gap suggests that the molecule is more reactive and can be easily excited, which influences its color and photochemical properties. nih.gov For 2,1-Benzoxazole-6-carbaldehyde, the distribution of the HOMO and LUMO across the molecule reveals the nature of its electronic transitions. Often in such donor-acceptor systems, the HOMO is localized on one part of the molecule (the benzoxazole (B165842) ring) and the LUMO on another (the carbaldehyde group), indicating that the lowest energy electronic transition involves an intramolecular charge transfer (ICT). nih.gov This ICT character is fundamental to the molecule's optical and electronic properties. chemrxiv.org

Table 3: Representative Frontier Molecular Orbital Energies for a Thiazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.53 |

| LUMO Energy | -0.83 |

| HOMO-LUMO Energy Gap | 4.70 |

| Note: Data is illustrative and based on a related heterocyclic system. irjweb.com The energy gap is a key indicator of molecular stability and reactivity. |

Predictive Spectroscopy (e.g., GIAO-NMR Chemical Shift Calculations)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. mdpi.com When combined with DFT (e.g., at the B3LYP/6-311++G(d,p) level), the GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. mdpi.com

These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. joaquinbarroso.com The strong correlation often found between calculated and experimental ¹H and ¹³C NMR spectra helps in the unambiguous assignment of complex spectra and can be used to distinguish between different isomers or conformers. mdpi.commdpi.com

Table 4: Comparison of Experimental and Calculated ¹³C-NMR Chemical Shifts (ppm) for a Triazolone Derivative

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 (triazole) | 147.86 | 148.12 |

| C5 (triazole) | 153.09 | 153.55 |

| N=CH | 148.75 | 149.01 |

| C (aromatic) | 137.41 | 137.88 |

| C (aromatic) | 130.77 | 131.05 |

| C (aromatic) | 130.14 | 130.60 |

| C (aromatic) | 128.47 | 128.95 |

| Note: Data is illustrative for a related heterocyclic compound to demonstrate the accuracy of GIAO calculations. mdpi.com |

Potential Energy Surface Mapping and Reaction Pathway Analysis

A Potential Energy Surface (PES) is a multidimensional plot that describes the energy of a molecule as a function of its geometric parameters, such as bond lengths and angles. wikipedia.org Mapping the PES is crucial for understanding chemical reactions, conformational changes, and photochemical processes. digitellinc.comlibretexts.org

For this compound, PES mapping can elucidate the reaction mechanisms involving the carbaldehyde group, such as its oxidation, reduction, or participation in condensation reactions. By calculating the energy of the molecule at various points along a reaction coordinate, stationary points such as minima (reactants, products, intermediates) and saddle points (transition states) can be identified. wikipedia.org This analysis provides critical information about reaction barriers (activation energies) and reaction rates. researchgate.net For example, studies on related systems have used PES mapping to investigate cyclization reactions and excited-state proton transfer, revealing the precise atomic motions and energy changes that govern these transformations. nih.govresearchgate.net

Solvent Effects and Solvation Models in Computational Studies

The surrounding solvent environment can significantly influence the geometric and electronic properties of a molecule, as well as its reactivity and spectral characteristics. Computational chemistry offers various solvation models to simulate these effects, ranging from explicit models that consider individual solvent molecules to implicit models that represent the solvent as a continuous medium with specific dielectric properties.

For benzoxazole derivatives, the Polarizable Continuum Model (PCM) is a widely employed implicit solvation model. researchgate.net This model creates a cavity in the continuous solvent medium that is shaped by the solute molecule. The solute's charge distribution polarizes the dielectric continuum of the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is then incorporated into the quantum mechanical calculations, providing a more accurate description of the molecule's properties in solution.

Studies on related benzoxazole and naphthoxazole derivatives have demonstrated the importance of considering solvent effects. For instance, the photophysical properties of certain naphthoxazole derivatives exhibit a significant solvatochromic effect, where the fluorescence spectra shift in response to the polarity of the solvent. researchgate.net This indicates a substantial change in the dipole moment of the molecule upon excitation, a phenomenon that can be rationalized and quantified through computational studies employing solvation models. Such investigations typically involve optimizing the geometry of the molecule in both the ground and excited states in various solvents and calculating the corresponding energy differences.

The choice of the solvation model and the level of theory are critical for obtaining reliable results. For benzoxazole derivatives, density functional theory (DFT) methods, such as B3LYP, are often paired with basis sets like 6-31G* within the PCM framework to study solvation. researchgate.net These calculations can elucidate the contributions of electrostatic and non-electrostatic interactions to the free energy of solvation.

A hypothetical computational study on this compound could involve calculating its properties in a range of solvents with varying polarities, such as hexane (B92381) (nonpolar), dichloromethane (B109758) (polar aprotic), and water (polar protic). The results would provide insights into how the solvent environment modulates its electronic structure and reactivity.

Table 1: Representative Data from a Hypothetical Solvation Study of this compound

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) | Solvation Free Energy (kcal/mol) |

| Gas Phase | 1.0 | 3.5 | 0.0 |

| Hexane | 1.9 | 3.8 | -2.5 |

| Dichloromethane | 9.1 | 4.5 | -5.8 |

| Water | 78.4 | 5.2 | -8.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For benzoxazole derivatives, molecular docking studies have been conducted to explore their interactions with various biological targets. These studies have identified benzoxazoles as potential inhibitors of enzymes such as cyclooxygenase (COX), DNA gyrase, and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govresearchgate.net

A molecular docking study of a benzoxazole carbaldehyde derivative, specifically 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde, has been reported against the prostaglandin (B15479496) H2 synthase (PGHS) protein. researchgate.netresearchgate.net Such studies involve preparing the three-dimensional structures of both the ligand (the benzoxazole derivative) and the receptor (the protein). The ligand is then placed in the active site of the receptor, and a scoring function is used to estimate the binding affinity and identify the most stable binding poses.

The interactions between the ligand and the protein are typically a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the aldehyde group of this compound could potentially form hydrogen bonds with amino acid residues in the active site of a target protein. The benzoxazole ring system, being aromatic and relatively nonpolar, can engage in hydrophobic and π-stacking interactions.

A hypothetical molecular docking study of this compound against a putative protein target would involve the following steps:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Preparation of the Receptor: The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands might be removed, and hydrogen atoms would be added.

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the defined active site of the receptor.

Analysis of Results: The resulting binding poses would be analyzed based on their predicted binding energies and the specific interactions formed with the protein residues.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | LYS78, ASP184 | Hydrogen Bond |

| PHE169, LEU172 | Hydrophobic Interaction | ||

| 2 | -8.1 | GLU95 | Hydrogen Bond |

| TYR101 | π-π Stacking | ||

| 3 | -7.9 | LYS78, THR105 | Hydrogen Bond |

| VAL82, ILE99 | Hydrophobic Interaction |

Note: The data in this table is hypothetical and for illustrative purposes only.

These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound. The insights gained from solvation models and molecular docking studies can guide the design of new derivatives with enhanced activity and selectivity, ultimately accelerating the drug discovery and development process.

Research on Derivatives and Potential Academic Applications of 2,1 Benzoxazole 6 Carbaldehyde

Functionalization Strategies to Yield Diverse Benzoxazole-6-carbaldehyde Derivatives

The aldehyde group of 2,1-Benzoxazole-6-carbaldehyde is the primary site for functionalization, allowing for the creation of a wide array of derivatives through established organic reactions. These strategies are crucial for developing new chemical entities with potentially enhanced biological activities.

One common strategy involves condensation reactions. The carbaldehyde can react with compounds containing active methylene (B1212753) groups, such as malonic acid or ethyl acetoacetate, to yield α,β-unsaturated carbonyl derivatives. For instance, a general method involves treating a 2-substituted benzoxazole-5-carbaldehyde with appropriate carbonyl compounds to produce the corresponding α,β-unsaturated derivatives, a reaction pathway directly applicable to the 6-carbaldehyde isomer. tsijournals.com Similarly, condensation with various amines or hydrazines can lead to the formation of Schiff bases and hydrazones, respectively, significantly diversifying the molecular structure.

The aldehyde can also undergo oxidation and reduction. Oxidation, using mild oxidizing agents, can convert the carbaldehyde group into a carboxylic acid. This resulting 2,1-benzoxazole-6-carboxylic acid is a valuable intermediate in its own right, capable of forming amides and esters through reactions with various amines and alcohols. The conversion of a carboxylic acid to an acid chloride, for example by using thionyl chloride, provides a highly reactive intermediate for further synthesis. nih.gov Conversely, reduction of the carbaldehyde, often accomplished with reducing agents like sodium borohydride (B1222165), yields the corresponding alcohol (2,1-benzoxazol-6-yl)methanol. tsijournals.comnih.gov This alcohol can then be used in etherification or esterification reactions.

These fundamental reactions—condensation, oxidation, and reduction—form the basis for synthesizing a multitude of derivatives from this compound, enabling systematic structure-activity relationship (SAR) studies.

Investigation of Biological Activities of Derivatives (as a research area)

Derivatives of the benzoxazole (B165842) scaffold are recognized for their wide spectrum of pharmacological activities, making them a privileged structure in drug discovery. mdpi.comresearchgate.netjocpr.com The core benzoxazole ring system is a structural isostere of natural nucleic bases, which may allow it to interact with biological macromolecules. jocpr.comesisresearch.org Consequently, synthetic derivatives based on this moiety are extensively evaluated for numerous biological effects, including antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. researchgate.netresearchgate.net

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal)

The search for new antimicrobial agents is a major focus of medicinal chemistry, and benzoxazole derivatives have shown considerable promise in this area. najah.edu Researchers have synthesized and screened various series of these compounds against a range of pathogenic microbes.

Studies have demonstrated that 2,5- and/or 6-substituted benzoxazoles possess a broad spectrum of antibacterial activity. esisresearch.org For example, certain derivatives have shown significant activity against the Gram-negative bacterium Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values of 50 µg/mL. esisresearch.org In other studies, novel 2-substituted benzoxazole derivatives demonstrated potent antibacterial effects, particularly against Escherichia coli at a concentration of 25 µg/mL, and also exhibited moderate antifungal activity against species like Candida albicans and Aspergillus clavatus. nih.gov The substitution pattern on the benzoxazole ring is critical, with substituents at the 2- and 5- (or 6-) positions playing a key role in determining the antimicrobial potency and spectrum. mdpi.com

Table 1: Examples of Antimicrobial Activity in Benzoxazole Derivatives

| Derivative Class | Test Organism(s) | Observed Activity (MIC) | Reference(s) |

|---|---|---|---|

| 2,5- and/or 6-Substituted Benzoxazoles | Pseudomonas aeruginosa | 50 µg/mL | esisresearch.org |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole* | Gram-positive bacteria | 12.5 µg/mL | esisresearch.org |

| 2-Aryl & N-Phenyl Benzoxazoles | Escherichia coli | Potent at 25 µg/mL | nih.gov |

| 2-Aryl & N-Phenyl Benzoxazoles | Candida albicans, Aspergillus clavatus | Moderate activity | nih.gov |

| 2-Arylbenzoxazole Derivative 47 | Pseudomonas aeruginosa | 0.25 µg/mL | mdpi.com |

| 2-Arylbenzoxazole Derivative 47 | Enterococcus faecalis | 0.5 µg/mL | mdpi.com |

Note: Benzimidazole (B57391) is structurally related to benzoxazole.

Anticancer Activity Research

The development of novel anticancer agents remains a high priority in pharmaceutical research, and benzoxazole derivatives have emerged as a promising class of compounds. researchgate.netajphs.com Numerous studies have reported significant cytotoxic and antiproliferative activity of these derivatives against various human cancer cell lines. researchgate.netnih.gov

For instance, a series of 2-arylbenzoxazole derivatives showed pronounced to moderate antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line, with several compounds exhibiting greater potency than the standard chemotherapy drug etoposide. mdpi.com Another study focused on analogues of the anticancer prodrug Phortress, where the benzothiazole (B30560) core was replaced by a benzoxazole ring. nih.gov Two of these compounds displayed very attractive anticancer effects against a panel of carcinogenic cell lines, including those from the colon (HT-29), breast (MCF-7), lung (A549), liver (HepG2), and brain (C6). nih.gov The mechanism of action for some of these derivatives is believed to involve the activation of cytochrome P450 CYP1A1 gene expression. nih.gov The versatility of the benzoxazole scaffold allows for its combination with other pharmacologically active moieties, such as piperazine (B1678402) and 1,3,4-oxadiazole, to create hybrid molecules with potent cytotoxicity against various cancer cell lines. researchgate.netajphs.com

Table 2: Selected Anticancer Activities of Benzoxazole Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Finding (e.g., IC₅₀) | Reference(s) |

|---|---|---|---|

| 5-Chlorobenzoxazole Derivative 45 | NCI-H460 (Lung) | IC₅₀ = 0.9 µM | mdpi.com |

| 5-Chlorobenzoxazole Derivative 45 | HCT-116 (Colon) | IC₅₀ = 2.4 µM | mdpi.com |

| Benzoxazole Derivative 40 | NCI-H460 (Lung) | IC₅₀ = 0.4 µM | mdpi.com |

| Phortress Analogues (3m, 3n) | HT-29, MCF-7, A549, HepG2, C6 | "Very attractive anticancer effect" | nih.gov |

Antioxidant Activity Research

Oxidative stress is implicated in the pathophysiology of numerous diseases, leading to research into compounds with antioxidant capabilities. Benzoxazole derivatives have been identified as a class of molecules with the potential to act as antioxidants. researchgate.net The antioxidant potential of these compounds is often evaluated by their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net

In one study, a series of 2-Amino-N-(substituted alkyl) benzoxazole-5-carboxamides were synthesized and evaluated for their antioxidant properties. researchgate.net One particular derivative, compound Vf (R=isopropyl), demonstrated notable free radical scavenging activity, with an IC₅₀ value of 4.65 µg/mL, which was comparable to the standard antioxidant, ascorbic acid. researchgate.net This suggests that the benzoxazole scaffold can be functionalized to produce potent antioxidants, representing a promising avenue for further investigation.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs). jocpr.com The development of selective COX-2 inhibitors is a significant goal in medicinal chemistry to create anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs. jocpr.comnih.gov Benzoxazole derivatives have been extensively investigated as potential COX-2 inhibitors. nano-ntp.comnih.gov

Several studies have reported the synthesis of novel benzoxazole derivatives with potent and selective COX-2 inhibitory activity. A series of methyl-2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylates were synthesized, and some compounds showed IC₅₀ values for COX-2 inhibition that were comparable to the reference drug Rofecoxib. jocpr.com In another investigation, 2-(2-arylphenyl)benzoxazole was identified as a novel scaffold for selective COX-2 inhibition. acs.org Specific derivatives from this class showed in vivo anti-inflammatory potency comparable or even superior to clinically used NSAIDs like celecoxib (B62257) and diclofenac. acs.org

Table 3: COX-2 Inhibition by Benzoxazole Derivatives

| Derivative Class | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |